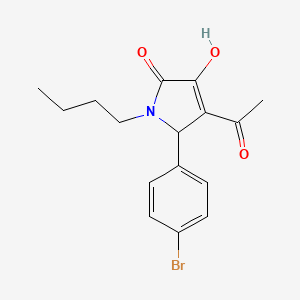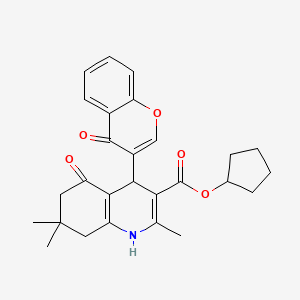![molecular formula C21H32N2O3S B4959504 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets lymphocyte-specific protein tyrosine kinase (LCK) and interleukin-2-inducible T-cell kinase (ITK). It has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide works by inhibiting the activity of LCK and ITK, which are involved in the signaling pathways of T-cells and B-cells. By inhibiting these kinases, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide reduces the proliferation and activation of these immune cells, leading to a reduction in tumor growth and autoimmune disease activity.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. In preclinical studies, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been well-tolerated and has shown minimal toxicity. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to reduce the proliferation and activation of T-cells and B-cells, leading to a reduction in tumor growth and autoimmune disease activity. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has several advantages for lab experiments, including its high oral bioavailability, long half-life, and minimal toxicity. However, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide is still in the preclinical stage of development, and its efficacy and safety in humans have not yet been established. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide may have off-target effects on other kinases, which could limit its specificity and effectiveness.
Zukünftige Richtungen
There are several future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide could be further optimized for increased specificity and efficacy. Further preclinical studies are needed to establish the safety and efficacy of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide in humans, and clinical trials are needed to evaluate its potential therapeutic applications in cancer and autoimmune diseases.
In conclusion, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide is a promising small molecule inhibitor that targets LCK and ITK and has shown potential therapeutic applications in cancer and autoimmune diseases. While further research is needed to establish its safety and efficacy in humans, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide represents a promising avenue for the development of new cancer and autoimmune disease treatments.
Synthesemethoden
The synthesis of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide involves several steps, including the preparation of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoic acid, followed by the coupling of the acid with N-(2-bromoethyl)methylamine hydrobromide to yield 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-bromoethyl)benzamide. The final step involves the substitution of the bromine atom with a methylthio group using sodium methanethiolate.
Wissenschaftliche Forschungsanwendungen
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has shown promising results in inhibiting the proliferation of cancer cells and reducing tumor growth in various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide has been shown to have immunomodulatory effects, reducing the activity of T-cells and B-cells, which are involved in autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-(2-methylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-25-18-7-8-20(19(15-18)21(24)22-11-14-27-2)26-17-9-12-23(13-10-17)16-5-3-4-6-16/h7-8,15-17H,3-6,9-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVOCMUZBXRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959438.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)